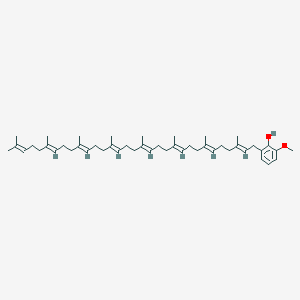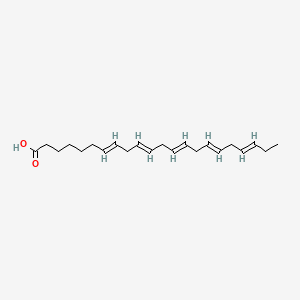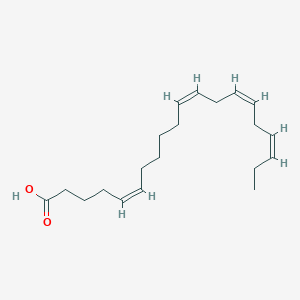
Halorosellinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halorosellinic Acid is a natural product found in Halorosellinia oceanica with data available.
Scientific Research Applications
Antimalarial Properties
Halorosellinic acid, isolated from the marine fungus Halorosellinia oceanica, has demonstrated antimalarial activity. This compound, along with other derivatives, showed significant antimalarial properties, with IC50 values indicating effectiveness against malaria. This highlights its potential as a candidate for antimalarial drug development (Chinworrungsee et al., 2001).
Unique Isocoumarin Glucosides
Research on Halorosellinia oceanica also led to the discovery of unique isocoumarin glucosides named halorosellins A and B. These compounds, along with other minor metabolites, were found to possess mild antimycobacterial activity, indicating their potential in antimicrobial applications (Chinworrungsee et al., 2002).
Halogen Bonding in Biosynthesis
While not directly about this compound, studies on halogen bonding, like the one exploring its role in enzymatic synthesis of chlorophenylacetic acids, could provide insights into the synthesis and mechanism of action of this compound and related compounds. Such research emphasizes the importance of halogen bonds in drug biosynthesis and design (Jiang et al., 2016).
Biosynthetic Origin of Related Compounds
The biosynthetic pathway of haloroquinone, a compound related to this compound, was elucidated in a study. Understanding the biosynthesis of such compounds can aid in metabolic regulation and the production of new bioactive analogs, potentially applicable to this compound (Niu et al., 2012).
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1R,3R,4R,7S,8E,11S)-12-[(E,2R,3R,4S)-6-carboxy-3,4-dihydroxyhept-5-en-2-yl]-1,4-dimethyltricyclo[9.3.0.03,7]tetradeca-8,12-diene-8-carboxylic acid |
InChI |
InChI=1S/C25H36O6/c1-13-5-6-17-18(24(30)31)7-8-20-16(9-10-25(20,4)12-19(13)17)15(3)22(27)21(26)11-14(2)23(28)29/h7,9,11,13,15,17,19-22,26-27H,5-6,8,10,12H2,1-4H3,(H,28,29)(H,30,31)/b14-11+,18-7+/t13-,15-,17-,19-,20-,21+,22-,25+/m1/s1 |
InChI Key |
XHFDLHDZJBWKEA-MHHINBIQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]/2[C@@H]1C[C@@]3(CC=C([C@H]3C/C=C2/C(=O)O)[C@@H](C)[C@H]([C@H](/C=C(\C)/C(=O)O)O)O)C |
Canonical SMILES |
CC1CCC2C1CC3(CC=C(C3CC=C2C(=O)O)C(C)C(C(C=C(C)C(=O)O)O)O)C |
synonyms |
halorosellinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


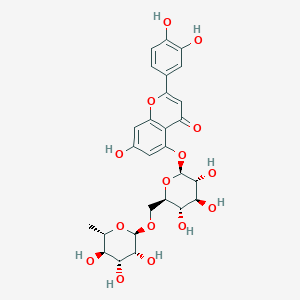


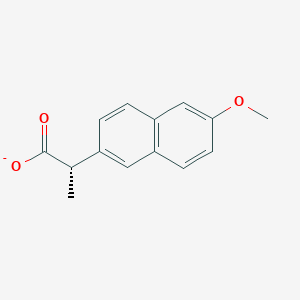
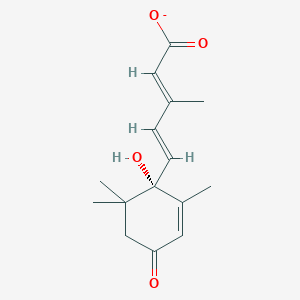

![N-(3-oxo-2-benzo[f][1]benzopyranyl)acetamide](/img/structure/B1238456.png)
![2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)
![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)
